molecular formula C16H13ClN2O4 B2385386 N-(5-chloro-2-methoxyphenyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide CAS No. 1203139-81-4

N-(5-chloro-2-methoxyphenyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2385386
CAS No.: 1203139-81-4
M. Wt: 332.74
InChI Key: DSKQJIZUOOVCDI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide is a high-purity chemical compound offered for research and development purposes. This acetamide derivative features a distinct molecular structure incorporating chlorophenyl, methoxyphenyl, and furyl-oxazolyl groups, a structural motif found in compounds with significant biological activity. Structurally related acetamide derivatives have been investigated in various therapeutic areas . For instance, similar compounds containing a chlorophenyl moiety have been explored as key intermediates in the synthesis of potential Factor Xa inhibitors, which are a class of antithrombotic agents . Furthermore, other acetamide-based structures have been studied for their potential application as antifungal agents, indicating the value of this chemical class in medicinal chemistry and infectious disease research . The presence of the furan-2-yl-1,2-oxazol-3-yl group is a notable heterocyclic feature that may contribute to interactions with biological targets. This product is intended for use in laboratory research only, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c1-21-13-5-4-10(17)7-12(13)18-16(20)9-11-8-15(23-19-11)14-3-2-6-22-14/h2-8H,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKQJIZUOOVCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=NOC(=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the isoxazole ring: This can be achieved through the reaction of a suitable nitrile oxide with an alkyne or alkene.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Attachment of the chloro-methoxyphenyl group: This step may involve a nucleophilic substitution reaction where a chloro-methoxyphenyl halide reacts with an appropriate nucleophile.

    Formation of the acetamide linkage: This can be achieved through an amidation reaction involving an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide ()

  • Key Differences :
    • The phenyl substituent is 2-methyl instead of 2-methoxy .
    • An additional methoxy (-OCH₃) group bridges the acetamide and oxazole moieties.
  • The methoxy linker may enhance conformational flexibility or alter metabolic stability .

N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ()

  • Key Differences :
    • 1,3,4-Oxadiazole core replaces 1,2-oxazole.
    • Sulfanyl (-S-) linkage instead of a direct acetamide-oxazole bond.
    • Additional 4-methoxy group on the phenyl ring.
  • Impact: Oxadiazole’s higher aromaticity and sulfanyl group improve metabolic resistance but may reduce polarity.

Analogues with Triazole/Thiadiazole Cores

N-(5-chloro-2-methylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

  • Key Differences :
    • 1,2,4-Triazole replaces oxazole.
    • 4-methyl group on the triazole and sulfanyl linkage.
  • Impact :
    • Triazole’s hydrogen-bonding capability and methyl group enhance target selectivity but may reduce solubility.
    • Sulfanyl groups increase lipophilicity, favoring membrane penetration .

2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide ()

  • Key Differences :
    • Thiadiazole core with a pyridinyl substituent.
    • Chloroacetamide directly linked to thiadiazole.
  • Impact :
    • Thiadiazole’s sulfur atom enhances electron-withdrawing effects, improving cytotoxic activity (e.g., IC₅₀ = 1.8 µM against Caco-2 cells).
    • Pyridine inclusion facilitates π-π interactions with biological targets .

Key Research Findings

Oxazole vs. Oxadiazole : Oxazole derivatives (e.g., target compound) generally exhibit higher polarity and faster metabolic clearance than oxadiazoles, but oxadiazoles’ sulfanyl variants show enhanced stability in pharmacokinetic studies .

Substituent Effects :

  • Methoxy groups (e.g., 2-OCH₃ in the target compound) improve solubility and hydrogen-bonding capacity compared to methyl groups .
  • Chloro substituents at position 5 on the phenyl ring correlate with increased bioactivity in antiproliferative assays .

Furan vs. Pyridine: Furan-containing analogues (target compound) are less cytotoxic than pyridine-substituted thiadiazoles but may offer better selectivity for non-cancer targets like enzymes .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN2O4C_{16}H_{13}ClN_2O_4 with a molecular weight of 332.74 g/mol. The structural representation indicates the presence of both furan and oxazole moieties, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing furan and oxazole structures. For instance, derivatives that include furan have shown significant activity against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Furan Derivative 1Escherichia coli64 µg/mL
Furan Derivative 2Staphylococcus aureus32 µg/mL
This compoundTBDTBD

The specific MIC for this compound is yet to be determined in published literature, but its structural similarity to known active compounds suggests potential efficacy.

Antifungal Activity

The antifungal potential of compounds with similar structures has been documented. For example, compounds with furan rings have demonstrated activity against Candida albicans and other pathogenic fungi.

Compound Target Fungi MIC
Furan Derivative ACandida albicans16 µg/mL
Furan Derivative BFusarium oxysporum56 µg/mL
This compoundTBDTBD

Anticancer Activity

The anticancer properties of compounds containing oxazole and furan rings have been explored in various studies. For instance, some derivatives have shown cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).

Compound Cancer Cell Line IC50 (µM)
Oxazole Derivative 1MCF710 µM
Furan Derivative 3HeLa15 µM
This compoundTBDTBD

Q & A

Basic: What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide, and how can reaction conditions be standardized?

Answer:
The synthesis typically involves multi-step protocols:

  • Oxadiazole/triazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Coupling reactions : Amide bond formation between the chlorophenyl moiety and oxazole-acetamide core using coupling agents like EDCI/HOBt .
  • Optimization : Key parameters include solvent polarity (DMF or THF), temperature (60–100°C), and catalyst selection (e.g., K₂CO₃ for deprotonation) .
    Standardization requires monitoring via TLC/HPLC and optimizing yields through Design of Experiments (DoE) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Answer:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm) and carbonyl signals (δ 165–170 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
  • HPLC-PDA : Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Answer:

  • Orthogonal assays : Compare MIC (microbroth dilution) and IC₅₀ (MTT assay) values across cell lines .
  • Target validation : Use crystallography (SHELX-refined structures) or SPR to confirm binding to enzymes like lipoxygenase or kinases .
  • Meta-analysis : Reconcile discrepancies by evaluating assay conditions (e.g., pH, serum content) and compound stability .

Advanced: What computational strategies are recommended for predicting SAR and off-target effects?

Answer:

  • QSAR modeling : Use Gaussian09 or MOE to correlate substituents (e.g., chloro, methoxy) with activity .
  • Docking studies (AutoDock Vina) : Map interactions with targets like COX-2 or EGFR using PDB structures .
  • ADMET prediction : SwissADME or pkCSM to assess permeability, CYP inhibition, and hERG liability .

Basic: How can reaction intermediates be stabilized during multi-step synthesis?

Answer:

  • Protecting groups : Use Boc for amines or silyl ethers for hydroxyls during oxazole ring formation .
  • Low-temperature storage : Preserve hydrazide intermediates at –20°C to prevent hydrolysis .
  • Inert atmosphere : Conduct coupling steps under N₂/Ar to avoid oxidation of thiols .

Advanced: What crystallographic methods are used to resolve electron density ambiguities in the compound’s structure?

Answer:

  • SHELX refinement : Iterative cycles of least-squares minimization and Fourier mapping to resolve disordered furan/oxazole rings .
  • Twinned data correction : Apply HKL-2 or CrysAlisPro to deconvolute overlapping reflections .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing packing .

Basic: How does the furan-oxazole scaffold influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity (LogP) : Furan (π-deficient) and oxazole (polar) balance logP ~2.5–3.5, critical for membrane permeability .
  • Solubility : Low aqueous solubility (≤10 µg/mL) necessitates DMSO/cosolvent systems for in vitro assays .
  • Stability : Susceptible to photodegradation; store in amber vials at –80°C .

Advanced: How can researchers design SAR studies to optimize potency against resistant bacterial strains?

Answer:

  • Substituent variation : Replace 5-chloro with CF₃ or NO₂ to enhance Gram-negative penetration .
  • Bioisosteric replacement : Swap oxazole with 1,2,4-triazole to reduce efflux pump recognition .
  • Checkboard synergy assays : Test combinations with β-lactamase inhibitors (e.g., clavulanic acid) .

Basic: What analytical methods quantify degradation products under accelerated stability conditions?

Answer:

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks, then analyze via LC-MS/MS .
  • ICH guidelines : Use QbD principles to identify major degradants (e.g., hydrolyzed amide bonds) .
  • Mass fragmentation : Characterize degradants using ESI-MSⁿ (e.g., m/z 245.1 for dechlorinated fragments) .

Advanced: What in silico tools predict metabolic hotspots for CYP-mediated oxidation?

Answer:

  • Site of Metabolism (SoM) : Use StarDrop’s WhichP450 module to identify vulnerable positions (e.g., furan C-5) .
  • Metabolite ID : Combine GLORY (for phase I) and Meteor (for phase II) to simulate glucuronidation .
  • DEREK Nexus : Flag structural alerts (e.g., oxazole ring epoxidation) .

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